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Compound of Interest

6-Methoxypyridazine-4-carboxylic
Compound Name: d
aci

Cat. No.: B1431282

6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8) is a substituted pyridazine, a
class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-
membered ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry and
materials science. Pyridazine derivatives are found in a number of herbicides and several
drugs, making them a popular pharmacophore.[2][3] The unique physicochemical properties of
the pyridazine ring, such as a high dipole moment and robust hydrogen-bonding capacity, are
pivotal in molecular recognition and can be advantageous in drug design.[4] Understanding the
solubility of this specific derivative is a critical first step in its application for synthesis,
purification, formulation, and biological screening.

Compound Profile:

e Molecular Formula: CeHsN203[5]

e Molecular Weight: 154.12 g/mol [5]

o |[UPAC Name: 6-methoxypyridazine-4-carboxylic acid[5]

Physicochemical Analysis and Predictive Solubility
Framework

The solubility of a molecule is governed by its structure. The principle of "like dissolves like"
serves as a fundamental guideline: polar molecules tend to dissolve in polar solvents, while
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non-polar molecules dissolve in non-polar solvents.[6][7] We can deconstruct 6-
Methoxypyridazine-4-carboxylic acid into its key functional components to predict its
solubility profile.

o The Pyridazine Core: This diazine ring is inherently polar due to the two electronegative
nitrogen atoms. These nitrogens act as strong hydrogen bond acceptors, promoting
interaction with protic and other polar solvents.[4][8]

e The Carboxylic Acid (-COOH) Group: This is the most dominant functional group influencing
solubility. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl
proton) and a hydrogen bond acceptor (via both oxygens).[9] Crucially, its acidic nature
(typical pKa for carboxylic acids is 3-5) means its solubility is exquisitely sensitive to pH. In
the presence of a base, it will deprotonate to form a highly polar carboxylate salt,
dramatically increasing aqueous solubility.

e The Methoxy (-OCHSs) Group: The ether linkage contributes additional polarity and acts as
another hydrogen bond acceptor site, further enhancing interactions with polar solvents.

Synthesis of Properties: The combination of a carboxylic acid, a polar heterocyclic ring, and a
methoxy group renders 6-Methoxypyridazine-4-carboxylic acid a decidedly polar molecule.
Its solubility will be dictated by the solvent's ability to engage in hydrogen bonding and
overcome the crystal lattice energy of the solid-state compound.

Table 1: Predicted Qualitative Solubility of 6-Methoxypyridazine-4-carboxylic Acid
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Solvent Class

Representative
Solvents

Predicted Solubility

Rationale

Polar Protic

Water, Methanol,
Ethanol

High

Strong hydrogen
bonding (both
donation and
acceptance) is
possible between the
solvent and the
solute's carboxylic
acid, pyridazine
nitrogens, and

methoxy group.[9]

Polar Aprotic

DMSO, DMF,
Acetonitrile

High to Moderate

These solvents are
strong hydrogen bond
acceptors and have
high polarity, allowing
them to effectively
solvate the polar
regions of the
molecule. DMSO is
often an excellent
solvent for carboxylic
acids.[10]

Low-Polarity Ethers

Diethyl Ether, THF

Low to Sparingly
Soluble

While these solvents
have some polarity,
their hydrogen
bonding capacity is
limited to acceptance
only, which may be
insufficient to
overcome the solute's

crystal lattice energy.

Non-Polar

Hexane, Toluene,

Chloroform

Insoluble

The significant
mismatch in polarity

("like dissolves like"
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principle) means there
is very little favorable
interaction between
the solvent and solute

molecules.[6][11]

Standardized Protocol for Experimental Solubility
Determination

Theoretical predictions require empirical validation. The isothermal shake-flask method is the
gold-standard technique for determining equilibrium solubility.[11] It is a robust and self-
validating system when performed correctly.

Workflow for Equilibrium Solubility Measurement

The following diagram outlines the critical steps in the shake-flask methodology.
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Caption: Workflow for the Shake-Flask Solubility Method.
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Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 6-Methoxypyridazine-4-carboxylic acid in
a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

o 6-Methoxypyridazine-4-carboxylic acid (solid)

e Solvent of interest (e.g., HPLC-grade Methanol)

 Scintillation vials or glass test tubes with screw caps

» Orbital shaker or rotator with temperature control

e Analytical balance

e Volumetric flasks and pipettes

e Syringes and 0.22 um syringe filters (ensure filter material is compatible with the solvent)
e Quantification instrument (e.g., HPLC-UV with a validated method)

Methodology:

o Preparation: Add an excess amount of solid 6-Methoxypyridazine-4-carboxylic acid to a
vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming
saturation.

» Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the organic solvent into
the vial.

» Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate
the slurry at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure
equilibrium is reached. The system is at equilibrium when the concentration of the dissolved
solute remains constant over time.
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e Phase Separation: Remove the vial from the shaker and let it stand in a temperature-
controlled bath for several hours to allow the excess solid to settle.

o Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately
pass the solution through a 0.22 um syringe filter into a clean vial. This step is critical to
remove all undissolved microparticulates.[12]

 Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent
(often the mobile phase for HPLC) to bring the concentration within the linear range of the
analytical method's calibration curve.

o Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g.,
HPLC-UV) to determine the concentration of the dissolved compound.

o Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Express the final result in appropriate units, such as mg/mL or mol/L.

Trustworthiness through Self-Validation: The presence of undissolved solid at the end of the
experiment is the primary internal control, confirming that the solution was indeed saturated.
Running samples taken at different time points (e.g., 24h and 48h) can further validate that
equilibrium has been achieved.

Conclusion

While specific experimental data for 6-Methoxypyridazine-4-carboxylic acid is not readily
available in the literature, a detailed analysis of its molecular structure provides a strong
predictive foundation for its solubility. The presence of a carboxylic acid function, combined with
a polar pyridazine ring, strongly suggests high solubility in polar protic and aprotic organic
solvents and poor solubility in non-polar media. This guide provides both the theoretical
framework for making informed solvent choices and the detailed, practical methodology
required for precise experimental determination. For any application in synthesis, drug
discovery, or materials science, these robust protocols will enable the generation of reliable and
reproducible solubility data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8 [rlavie.com]
e 2. Pyridazine - Wikipedia [en.wikipedia.org]
o 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

e 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. 6-Methoxypyridazine-3-carboxylic acid | C6H6N203 | CID 12214461 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. chem.ws [chem.ws]

e 7. Khan Academy [khanacademy.org]

« 8. solubilityofthings.com [solubilityofthings.com]
e 9. m.youtube.com [m.youtube.com]

e 10. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one
in Different Pharmaceutical Solvents [mdpi.com]

e 11. m.youtube.com [m.youtube.com]
e 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Introduction to 6-Methoxypyridazine-4-carboxylic Acid: A
Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1431282#solubility-of-6-methoxypyridazine-4-
carboxylic-acid-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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